6-bromo-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Overview
Description
6-bromo-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione typically involves multi-step organic reactions. One common method starts with the bromination of 2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, greener solvents and catalysts may be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding dihydro derivative.
Substitution: The bromine atom in the compound makes it a good candidate for nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide, which can replace the bromine with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 6-bromo-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is studied for its potential pharmacological activities. Isoquinoline derivatives are known to exhibit anti-cancer, anti-inflammatory, and antimicrobial properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the development of dyes, pigments, and other materials. Its chemical stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bromine and methoxy groups play crucial roles in binding to these targets, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-fluoro-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 6-iodo-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
Compared to its analogs, 6-bromo-2-(2-methoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive in substitution reactions compared to chlorine and fluorine, making this compound particularly useful in synthetic chemistry. Additionally, the methoxy group enhances its solubility and potential interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
6-bromo-2-(2-methoxyphenyl)benzo[de]isoquinoline-1,3-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO3/c1-24-16-8-3-2-7-15(16)21-18(22)12-6-4-5-11-14(20)10-9-13(17(11)12)19(21)23/h2-10H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFFVUWRKIOKLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C4C(=C(C=C3)Br)C=CC=C4C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167479 | |
Record name | 6-Bromo-2-(2-methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
690967-40-9 | |
Record name | 6-Bromo-2-(2-methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=690967-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-2-(2-methoxyphenyl)-1H-benz[de]isoquinoline-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.